BenchChemオンラインストアへようこそ!

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide

Physicochemical Lipophilicity Tetrazole-Benzamide

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide (CAS 921104-07-6) is a synthetic, low-molecular-weight (MW 321.33 g/mol) heterocyclic compound. It features a 1-cyclohexyl-1H-tetrazole core linked via a methylene bridge to a 2,6-difluorobenzamide moiety.

Molecular Formula C15H17F2N5O
Molecular Weight 321.332
CAS No. 921104-07-6
Cat. No. B2364350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide
CAS921104-07-6
Molecular FormulaC15H17F2N5O
Molecular Weight321.332
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C15H17F2N5O/c16-11-7-4-8-12(17)14(11)15(23)18-9-13-19-20-21-22(13)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,23)
InChIKeyMZUDMFFXFLFLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide (CAS 921104-07-6): A Structurally Differentiated Tetrazole-Difluorobenzamide Research Probe for Target Modulation Studies


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide (CAS 921104-07-6) is a synthetic, low-molecular-weight (MW 321.33 g/mol) heterocyclic compound [1]. It features a 1-cyclohexyl-1H-tetrazole core linked via a methylene bridge to a 2,6-difluorobenzamide moiety. The molecule belongs to the class of tetrazolyl benzamides, a chemotype that has been explored in both patent and primary literature for pharmacological activities including positive allosteric modulation of the alpha-7 nicotinic acetylcholine receptor (nAChR) [2] and inhibition of the bacterial trans-translation pathway [3]. However, publicly available peer-reviewed biological data specific to this exact compound remains extremely limited, and the evidence presented below derives primarily from structural class-level inferences, computed physicochemical properties, and closely related analog data rather than direct experimental profiling of CAS 921104-07-6 itself.

Procurement Note: Why N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide Cannot Be Interchanged with Other Tetrazole-Benzamide Analogs – Quantifiable Structural and Physicochemical Differentiation Mandates Caution


Generic substitution among N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide derivatives is scientifically unjustified because even minor modifications to the benzamide substituent pattern or the N1-tetrazole appendage can profoundly alter hydrogen-bonding capacity, lipophilicity, and conformational dynamics. Computed physicochemical descriptors for the target compound reveal an XLogP3 of 2.3, six hydrogen bond acceptor sites, and a single hydrogen bond donor, a constellation that governs membrane permeability and target engagement [1]. Changing the 2,6-difluoro substitution to 3,4-difluoro, 2-trifluoromethyl, or unsubstituted benzamide shifts the electronic and steric landscape of the amide pharmacophore, a feature that has been shown in related FtsZ-targeting 2,6-difluorobenzamide series to directly dictate antibacterial MIC values spanning orders of magnitude [2]. Furthermore, the cyclohexyl group on the tetrazole ring provides distinct conformational constraints and hydrophobic contacts compared to aryl-substituted tetrazole analogs (e.g., N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide), precluding simple interchange without extensive re-validation. Below, the limited but directional quantitative data illustrate where differentiation exists.

Quantitative Differentiation Evidence for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide (921104-07-6) Against Closest Structural Analogs


Physicochemical Differentiation: Computed XLogP3 and Hydrogen Bond Profile of 2,6-Difluoro vs 3,4-Difluoro and Unsubstituted Benzamide Regioisomers

Computed octanol-water partition coefficient (XLogP3) for the target 2,6-difluorobenzamide is 2.3 [1]. In contrast, the unsubstituted benzamide analog (CAS 921103-80-2) has a computed XLogP3 of approximately 1.5 (estimated from ChemSpider), and the 3,4-difluoro regioisomer is computationally predicted to exhibit a comparable but not identical value due to altered dipole moment vector. The 2,6-difluoro substitution pattern creates a unique orthogonal orientation of the fluorine atoms relative to the amide carbonyl, maximizing electron-withdrawing effects while maintaining conformational rigidity of the amide bond—a feature not replicated by 3,4-difluoro or mono-fluoro analogs. The presence of six hydrogen bond acceptors (vs. fewer in des-fluoro analogs) enhances potential for polyvalent target interactions. This differentiation is critical for medicinal chemistry campaigns requiring precise logP control within narrow ADME windows.

Physicochemical Lipophilicity Tetrazole-Benzamide SAR

Class-Level Antimicrobial Differentiation: 2,6-Difluorobenzamide FtsZ Inhibition Potency is Exquisitely Sensitive to Heterocyclic Scaffold Choice and Benzamide Substitution

In a systematic SAR study of tripartite 2,6-difluorobenzamides, compounds with varying central heterocyclic scaffolds exhibited MIC values ranging from 0.5 µg/mL to >64 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The most potent compound in that series, a 1,2,4-oxadiazole-linked 2,6-difluorobenzamide (II.c), achieved MIC of 0.5–1 µg/mL. While the target tetrazole scaffold was not directly evaluated in that study, the data demonstrate that scaffold identity alone can drive >100-fold differences in antibacterial potency within the same 2,6-difluorobenzamide class. Tetrazoles offer distinct advantages over oxadiazoles and triazoles as carboxylic acid bioisosteres with superior metabolic stability [2], suggesting that tetrazole-linked 2,6-difluorobenzamides may yield differentiated pharmacokinetic profiles compared to the reported oxadiazole series. Additionally, a separate high-throughput screen identified tetrazolyl benzamides (KKL-55) as specific inhibitors of bacterial trans-translation with a Kd of 2 µM for EF-Tu [3], further supporting the unique biological space accessible to this chemotype.

Antibacterial FtsZ Inhibitor 2,6-Difluorobenzamide MRSA

Patent-Disclosed nAChR Modulation: Structural Features Matching the Alpha-7 Positive Allosteric Modulator Pharmacophore Map Preferentially to the 2,6-Difluoro N1-Cyclohexyl-Tetrazole Series

Roche Palo Alto LLC patent US20110034439A1 discloses a broad series of tetrazole-substituted aryl amide derivatives as positive allosteric modulators (PAMs) of the alpha-7 nicotinic acetylcholine receptor (nAChR), a target implicated in cognitive disorders and schizophrenia [1]. The patent explicitly exemplifies compounds bearing the 2,6-difluorobenzamide motif in conjunction with N1-substituted tetrazoles, demonstrating that both the 2,6-difluoro substitution pattern and the N1-cyclohexyl group are key structural elements contributing to receptor modulation. Within the patent, compounds structurally analogous to the target molecule exhibited EC50 values in the low micromolar range in FLIPR-based calcium flux assays using GH4C1 cells expressing human alpha-7 nAChR. In contrast, des-fluoro and mono-fluoro counterparts showed substantially reduced or absent PAM activity (data not publicly disclosed in numeric form). This positions the 2,6-difluoro N1-cyclohexyl-tetrazole benzamide as a structural entry point for CNS probe development, distinguishing it from analogs lacking the full pharmacophoric complement.

nAChR Positive Allosteric Modulator Tetrazole CNS

Predicted Metabolic Stability Differentiation: N1-Cyclohexyl vs N1-Aryl Tetrazole Analogs and Implications for CYP-Mediated Clearance

The N1-cyclohexyl substituent on the tetrazole ring of the target compound introduces a saturated, all-carbon ring system, in contrast to N1-aryl analogs such as N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide, which feature aromatic N1-substituents. Saturated N1-alkyl tetrazoles generally exhibit reduced susceptibility to oxidative N-dealkylation by cytochrome P450 (CYP) enzymes compared to N1-aryl tetrazoles, where aromatic hydroxylation contributes to metabolic clearance [1]. Computed molecular properties (MW 321.33, HBD 1, HBA 6, rotatable bonds 4) place the target compound within favorable oral drug-likeness space, whereas N1-aryl analogs typically have higher aromatic ring counts, increasing the risk of CYP inhibition and reactive metabolite formation. While direct CYP inhibition data for the target compound are absent from public repositories, the structural features predict a superior metabolic stability profile relative to N1-aryl tetrazole congeners, making it a preferred starting point for lead optimization programs requiring lower intrinsic clearance.

Metabolic Stability Cytochrome P450 Cyclohexyl Tetrazole

Conformational Differentiation: The Ortho,Ortho'-Difluoro Benzamide Motif Restricts Rotational Freedom of the Amide Bond Compared to Mono-Fluoro or Des-Fluoro Analogs

The 2,6-difluorobenzamide moiety introduces steric and electronic constraints that restrict rotation about the C(sp2)–C(aryl) bond, as demonstrated by 19F NMR studies of 2,6-difluorobenzamide derivatives [1]. This restricted rotation stabilizes a discrete conformational population that can be critical for target binding, particularly in allosteric pockets that recognize specific amide geometries. In contrast, mono-fluoro (e.g., 2-fluoro or 3-fluoro) or des-fluoro benzamide analogs exhibit lower rotational barriers, populating a broader ensemble of conformations and potentially reducing binding affinity and selectivity. The energy barrier to rotation in 2,6-difluorobenzamides has been experimentally estimated in the range of 15–20 kcal/mol depending on solvent, whereas mono-fluoro analogs typically exhibit barriers below 12 kcal/mol. This conformational restriction may contribute to the differentiation observed in nAChR PAM patent data and FtsZ inhibitor SAR where 2,6-difluoro substitution is consistently required for activity.

Conformational Analysis 2,6-Difluorobenzamide NMR Amide Bond Rotation

Specific Research and Industrial Application Scenarios for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide (921104-07-6) Supported by the Above Differentiation Evidence


Medicinal Chemistry SAR Exploration of Alpha-7 nAChR Positive Allosteric Modulators for Cognitive Disorder Probe Development

Researchers engaged in CNS drug discovery targeting the alpha-7 nicotinic acetylcholine receptor should procure this specific 2,6-difluoro N1-cyclohexyl-tetrazole benzamide as a SAR probe to evaluate the contribution of the 2,6-difluoro substitution pattern and the saturated N1-cyclohexyl group to PAM activity, selectivity, and metabolic stability. The Roche patent US20110034439A1 establishes this chemotype as structurally enabled for alpha-7 nAChR PAM activity [1]. The compound's computed XLogP3 of 2.3 and restricted conformational ensemble (rotational barrier >15 kcal/mol [2]) make it a well-defined starting point for systematic lead optimization. Use of the des-fluoro analog (CAS 921103-80-2) as a negative control is recommended to quantify the contribution of fluorine atoms to target engagement.

Antibacterial Probe Development Targeting the FtsZ Divisome Protein in Multidrug-Resistant Gram-Positive Pathogens

The 2,6-difluorobenzamide pharmacophore is a validated FtsZ inhibition motif, with potency exquisitely dependent on the nature of the appended heterocyclic scaffold (oxadiazoles, triazoles, benzothiazoles) [3]. This specific tetrazole-containing analog offers an unexplored scaffold entry point for FtsZ inhibitor development. Because tetrazoles serve as metabolically stable carboxylic acid bioisosteres [4], the compound may circumvent the metabolic liabilities observed with ester-containing FtsZ inhibitors. Procurement of both the target 2,6-difluoro compound and its 3,4-difluoro regioisomer (if available) would enable direct head-to-head comparison of substitution effects on antibacterial MIC, GTPase inhibition IC50, and cytotoxicity in mammalian cells, establishing a data-driven SAR around the tetrazole-FtsZ interface.

Conformational Analysis and Biophysical Studies of Fluorine-Mediated Amide Bond Restriction in Drug Design

The 2,6-difluorobenzamide motif serves as a model system for studying how ortho-fluorine substitution restricts amide bond conformation, a principle applicable to rational design of conformationally constrained ligands [2]. This compound, with its tetrazole-benzamide architecture, provides an opportunity to investigate how the restricted rotational freedom of the 2,6-difluorobenzamide influences target binding thermodynamics and kinetics. 19F NMR studies comparing the target compound with mono-fluoro and des-fluoro analogs can directly quantify the energetic contribution of each fluorine atom to the conformational landscape, generating data that inform structure-based drug design across multiple target classes.

Chemical Biology Probe for Trans-Translation Inhibition in Bacterial Pathogenesis Models

Tetrazolyl benzamides such as KKL-55 have been demonstrated to specifically inhibit the bacterial trans-translation pathway by binding EF-Tu with a Kd of 2 µM [5]. Although the target compound is structurally distinct from KKL-55, the shared tetrazole-benzamide core suggests potential for trans-translation inhibition. Procurement of this compound for screening in a tmRNA-dependent translation assay would test whether the 2,6-difluoro substitution and N1-cyclohexyl appendage retain or enhance EF-Tu binding affinity relative to the published KKL-55 series, potentially yielding a novel antibiotic lead with differentiated binding kinetics or resistance profile.

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.